Dde-D-Lys(Fmoc)-OH

Solid-phase peptide synthesis Orthogonal protection strategy Lysine derivatives

Dde-D-Lys(Fmoc)-OH features reversed orthogonal protection (α-Dde / ε-Fmoc) unavailable with standard Fmoc-Lys(Dde)-OH. This quasi-orthogonal D-lysine building block enables sequential, residue-specific deprotection: Dde removal with 2% hydrazine in DMF exposes the α-amine for N-terminal elongation, while subsequent piperidine-mediated Fmoc cleavage liberates the ε-amine for branching, biotinylation, or fluorophore conjugation. The D-stereochemistry confers proteolytic resistance, extending in vivo peptide half-life. Fully compatible with Fmoc/tBu SPPS and TFA-free deprotection—preserving acid-labile functionalities. Ideal for branched peptides, MAP cores, and cyclic constructs.

Molecular Formula C31H36N2O6
Molecular Weight 532,64 g/mole
CAS No. 1301706-71-7
Cat. No. B613619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde-D-Lys(Fmoc)-OH
CAS1301706-71-7
SynonymsN-alpha-Dde-N-epsilon-Fmoc-D-lysine; Dde-D-Lys(Fmoc)
Molecular FormulaC31H36N2O6
Molecular Weight532,64 g/mole
Structural Identifiers
SMILESCC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
InChIInChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dde-D-Lys(Fmoc)-OH (CAS 1301706-71-7) for Orthogonal Fmoc SPPS: A Quasi-Orthogonally Protected D-Lysine Building Block


Dde-D-Lys(Fmoc)-OH (CAS 1301706-71-7) is a quasi-orthogonally protected D-lysine derivative for Fmoc solid-phase peptide synthesis (SPPS), in which the α-amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and the ε-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group . This compound is supplied with a purity specification of ≥98% (HPLC) and a molecular formula of C31H36N2O6 . The reversed protection scheme (α-Dde / ε-Fmoc) distinguishes it from the more common Fmoc-Lys(Dde)-OH (α-Fmoc / ε-Dde) and enables specific synthetic strategies requiring sequential, orthogonal deprotection of the two amino functionalities under distinct chemical conditions.

Why Dde-D-Lys(Fmoc)-OH Cannot Be Interchanged with Fmoc-Lys(Dde)-OH or Fmoc-Lys(Boc)-OH


Dde-D-Lys(Fmoc)-OH is not functionally interchangeable with its closest analogs due to three critical structural distinctions. First, the protection group orientation is reversed: Fmoc-Lys(Dde)-OH (α-Fmoc / ε-Dde) cannot access the same synthetic pathways as Dde-D-Lys(Fmoc)-OH (α-Dde / ε-Fmoc) because the exposed α-amine after initial Dde removal in the latter permits different coupling and cyclization strategies . Second, D-lysine stereochemistry confers resistance to proteolytic degradation and altered conformational properties in final peptide products compared to L-lysine derivatives . Third, Dde-based protection offers orthogonal hydrazine cleavage (2% hydrazine in DMF) that is fully compatible with Fmoc/tBu SPPS, whereas Boc protection (as in Fmoc-Lys(Boc)-OH) requires TFA-mediated cleavage incompatible with acid-sensitive functionalities or on-resin selective modification . These orthogonal chemical profiles dictate that substitution with an incorrect analog would fundamentally alter or entirely preclude the intended synthetic outcome.

Quantitative Differentiation Evidence: Dde-D-Lys(Fmoc)-OH vs. Closest Analogs


Protection Group Orientation: α-Dde / ε-Fmoc vs. α-Fmoc / ε-Dde Functional Divergence

Dde-D-Lys(Fmoc)-OH (α-Dde / ε-Fmoc) and Fmoc-Lys(Dde)-OH (α-Fmoc / ε-Dde) are constitutional isomers of identical molecular weight (532.6 g/mol) and molecular formula (C31H36N2O6) . In Dde-D-Lys(Fmoc)-OH, the Dde group occupies the α-amino position while Fmoc protects the ε-amino group; Fmoc-Lys(Dde)-OH exhibits the reverse assignment. Both isomers employ identical orthogonal deprotection chemistry: Fmoc cleavage with piperidine (typically 20% in DMF) and Dde cleavage with 2% hydrazine in DMF . However, the reversed protection orientation means that initial Dde removal in Dde-D-Lys(Fmoc)-OH exposes the α-amine for backbone elongation or N-terminal modification, whereas initial Dde removal in Fmoc-Lys(Dde)-OH exposes the ε-amine for side-chain branching or conjugation [1]. This functional divergence cannot be bridged by any chemical workaround.

Solid-phase peptide synthesis Orthogonal protection strategy Lysine derivatives

Dde Orthogonal Cleavage Specificity: 2% Hydrazine vs. TFA-Mediated Boc Removal

The Dde protecting group on Dde-D-Lys(Fmoc)-OH is cleaved using 2% hydrazine in DMF under mild conditions, with complete removal achievable in as little as 3 minutes at room temperature [1]. This stands in contrast to Fmoc-Lys(Boc)-OH, where the ε-Boc group requires treatment with trifluoroacetic acid (TFA), typically at concentrations of 50-95%, for cleavage . The hydrazine-mediated Dde cleavage is fully orthogonal to Fmoc chemistry and preserves acid-labile functionalities that would be destroyed under Boc deprotection conditions [2]. Published protocols demonstrate that Dde can be removed with 2% hydrazine monohydrate in DMF at room temperature with three repeated treatments of 3 minutes each [3]. The cleavage reaction generates a chromophoric byproduct absorbing at 290 nm, enabling real-time spectrophotometric monitoring of deprotection progress [4].

Orthogonal deprotection Hydrazine cleavage Fmoc/tBu SPPS

Stereochemical Differentiation: D-Lysine vs. L-Lysine Backbone Configuration

Dde-D-Lys(Fmoc)-OH incorporates the D-enantiomer of lysine, with an optical rotation of [α]D20 = +5.8 ± 0.5° (C=1 in DMF) . In contrast, the L-lysine analog Dde-L-Lys(Fmoc)-OH (CAS 156648-40-7) exhibits [α]D20 = -5.8° (C=1 in DMF) with opposite sign of rotation . D-amino acid incorporation in synthetic peptides is a well-established strategy for conferring resistance to proteolytic degradation by endogenous proteases, which typically recognize and cleave only L-amino acid sequences . Additionally, D-amino acid substitution can induce distinct secondary structure conformations, including stabilization of β-turn motifs and altered backbone geometry that is unattainable with L-amino acid building blocks . The enantiomeric purity specification for Dde-D-Lys(Fmoc)-OH is ≥99.5% (a/a) based on analogous Novabiochem product specifications for Dde-Lys(Fmoc)-OH .

D-amino acids Proteolytic stability Peptide conformation

Migration Liability: Dde vs. ivDde Stability During Piperidine-Mediated Fmoc Deprotection

The Dde protecting group exhibits measurable migration (scrambling) to unprotected lysine ε-amino groups during repetitive piperidine-mediated Fmoc deprotection cycles, a phenomenon documented in both primary literature and vendor technical guidance [1]. Systematic evaluation of protecting group scrambling in a model resin-bound peptide (Boc-Lys(Fmoc)-Ala-Lys(X)-Pro-Lys(X)-Ala-2CT-resin) under 50% piperidine/DMF for 30 minutes demonstrated strong scrambling behavior for Dde (X = Dde), whereas ivDde (X = ivDde) showed no detectable migration [2]. Dde migration is accelerated by piperidine and can occur even in neat DMF via direct nucleophilic attack of free ε-NH2 groups [3]. Merck Millipore explicitly notes that Dde is easier to remove than ivDde but is much less robust, with observed partial loss during synthesis of long sequences [4]. Mitigation strategies include using DBU/DMF (2:98) for Fmoc removal or substituting with ivDde-protected building blocks .

Dde migration Protecting group scrambling Piperidine stability

Validated Application Scenarios for Dde-D-Lys(Fmoc)-OH Based on Quantitative Differentiation Evidence


Sequential N-Terminal to Side-Chain Peptide Elaboration via Orthogonal α-Dde / ε-Fmoc Protection

In synthetic routes requiring initial N-terminal elongation or modification followed by side-chain functionalization, Dde-D-Lys(Fmoc)-OH provides a unique entry point unavailable with Fmoc-Lys(Dde)-OH. The α-Dde protection allows the Dde group to be removed first using 2% hydrazine in DMF [1], exposing the α-amine for coupling of additional residues or N-terminal capping agents while the ε-Fmoc group remains intact. Subsequent piperidine-mediated Fmoc removal then liberates the ε-amine for branching, biotinylation, or fluorophore conjugation [2]. This sequential strategy has been employed for site-specific introduction of biotin to lysine side chains in Fmoc SPPS .

Synthesis of Proteolytically Stable D-Amino Acid-Containing Therapeutic Peptides

Dde-D-Lys(Fmoc)-OH enables incorporation of D-lysine residues into peptide sequences where enhanced resistance to proteolytic degradation is required. D-amino acid substitution is a validated approach for extending the in vivo half-life of peptide therapeutics, as endogenous proteases exhibit limited or no activity toward D-amino acid-containing sequences . The optical rotation specification ([α]D20 = +5.8 ± 0.5° in DMF) and high enantiomeric purity (≥99.5% a/a for analogous Novabiochem products) ensure reproducible stereochemical fidelity in final peptide products.

On-Resin Orthogonal Deprotection for Acid-Sensitive Peptide Constructs

When peptide sequences contain acid-labile functionalities or protecting groups incompatible with TFA-mediated Boc removal, Dde-D-Lys(Fmoc)-OH offers a TFA-free orthogonal deprotection alternative. The Dde group is cleaved with 2% hydrazine in DMF under mild, near-neutral conditions [3], preserving acid-sensitive moieties such as glycosidic linkages, certain ester bonds, and oxidation-prone residues. In contrast, Fmoc-Lys(Boc)-OH requires strong TFA treatment (50-95%) for ε-amine liberation, which would cleave acid-labile functionalities and the peptide-resin linker . This orthogonality enables fully on-resin selective modifications prior to final cleavage .

Construction of Branched Peptides Requiring Dual Orthogonal Lysine Protection

Dde-D-Lys(Fmoc)-OH serves as a strategic building block for branched and di-epitopic peptide architectures where both α- and ε-amino groups require orthogonal, sequential deprotection. The Fmoc/Dde orthogonal pair is fully compatible with standard Fmoc/tBu SPPS protocols, with Dde stable to 20% piperidine and TFA but readily cleaved by 2% hydrazine in DMF [4]. Published applications employing Dde-protected lysine include branched peptides, MAP core molecules, cyclic peptides, and templates for combinatorial chemistry . The chromophoric cleavage byproduct (absorbing at 290 nm) enables real-time spectrophotometric monitoring of deprotection completeness [5].

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